Methyl 2-chloro-8-methoxyquinoline-3-carboxylate Methyl 2-chloro-8-methoxyquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18255946
InChI: InChI=1S/C12H10ClNO3/c1-16-9-5-3-4-7-6-8(12(15)17-2)11(13)14-10(7)9/h3-6H,1-2H3
SMILES:
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate

CAS No.:

Cat. No.: VC18255946

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate -

Specification

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
IUPAC Name methyl 2-chloro-8-methoxyquinoline-3-carboxylate
Standard InChI InChI=1S/C12H10ClNO3/c1-16-9-5-3-4-7-6-8(12(15)17-2)11(13)14-10(7)9/h3-6H,1-2H3
Standard InChI Key FBFKKKWJKWJYPZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=CC(=C(N=C21)Cl)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a quinoline ring system substituted at three positions:

  • Position 2: A chlorine atom, enhancing electrophilic reactivity.

  • Position 8: A methoxy group (OCH3-\text{OCH}_3), contributing to electron-donating effects.

  • Position 3: A methyl ester (COOCH3-\text{COOCH}_3), offering sites for hydrolysis or nucleophilic substitution.

The spatial arrangement of these groups creates a polarized electronic environment, facilitating interactions with biological targets and participation in cross-coupling reactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H10ClNO3\text{C}_{12}\text{H}_{10}\text{ClNO}_{3}
Molecular Weight251.66 g/mol
IUPAC NameMethyl 2-chloro-8-methoxyquinoline-3-carboxylate
CAS NumberNot publicly disclosed
Canonical SMILESCOC1=C2C(=CC=C1OC)C(=O)OC)N=C(Cl)C=C2

Synthesis and Optimization

Primary Synthetic Routes

The most widely adopted method involves esterification of 2-chloro-8-methoxyquinoline-3-carboxylic acid with methyl chloroformate in the presence of triethylamine. This one-step reaction proceeds under mild conditions (25–40°C) with yields exceeding 85%.

2-Chloro-8-methoxyquinoline-3-carboxylic acid+ClCOOCH3Et3NMethyl 2-chloro-8-methoxyquinoline-3-carboxylate+HCl\text{2-Chloro-8-methoxyquinoline-3-carboxylic acid} + \text{ClCOOCH}_3 \xrightarrow{\text{Et}_3\text{N}} \text{Methyl 2-chloro-8-methoxyquinoline-3-carboxylate} + \text{HCl}

Alternative approaches include Williamson ether synthesis using ethyl 2-(halomethyl)quinoline-3-carboxylates and 8-hydroxyquinolines, followed by alkaline hydrolysis . This method enables the construction of bisquinoline systems but requires stringent temperature control (reflux in acetonitrile) and anhydrous conditions .

Table 2: Comparative Synthesis Conditions

MethodReagentsTemperatureYield
EsterificationMethyl chloroformate, Et₃N25–40°C85–92%
Williamson-HydrolysisK₂CO₃, MeCN, KOH/EtOHReflux82–95%

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 2 undergoes facile displacement with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with piperazine in DMF at 80°C yields 2-piperazinyl derivatives, which exhibit enhanced solubility and bioactivity .

Ester Hydrolysis

The methyl ester group is hydrolyzed to the carboxylic acid under basic conditions (e.g., KOH in ethanol), forming 2-chloro-8-methoxyquinoline-3-carboxylic acid, a precursor for metal-chelating agents .

Methyl esterKOH/EtOHCarboxylic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{KOH/EtOH}} \text{Carboxylic acid} + \text{CH}_3\text{OH}

Biological Activities and Mechanisms

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). Synergistic effects are observed when combined with fluconazole, reducing fungal biofilm formation by 73%.

Applications in Drug Development

Scaffold for Hybrid Molecules

The quinoline core serves as a template for synthesizing dual-acting inhibitors. Recent work fused it with pyrazole moieties to create compounds targeting both EGFR and VEGFR-2 kinases, showing promise in angiogenesis suppression .

Prodrug Design

Ester prodrugs of methyl 2-chloro-8-methoxyquinoline-3-carboxylate improve oral bioavailability. For instance, conjugation with polyethylene glycol (PEG) increases plasma half-life from 2.1 to 6.8 hours in rodent models.

ParameterSpecification
Acute Toxicity (Oral)LD₅₀ > 2000 mg/kg (rat)
Skin IrritationNon-irritant
MutagenicityAmes test negative
Environmental ImpactBiodegradation: 28% in 28 days

The compound requires storage at 2–8°C in airtight containers to prevent hydrolysis. Personal protective equipment (gloves, goggles) is mandatory during handling.

Future Directions

Ongoing research focuses on:

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance selectivity for kinase targets.

  • Nanoparticle Delivery Systems: Encapsulating the compound in liposomes to improve tumor penetration.

  • Green Chemistry Approaches: Developing solvent-free synthesis using microwave irradiation .

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